molecular formula C18H22FN3O3 B13014433 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde

9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde

Cat. No.: B13014433
M. Wt: 347.4 g/mol
InChI Key: DQNUNKQCJBGYFI-UHFFFAOYSA-N
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Description

9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde is a complex organic compound belonging to the class of oxazinoquinolines. This compound is characterized by its unique structure, which includes a fluoro group, a methyl group, and a piperazinyl group, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazinoquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoro group: This is typically achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

    Addition of the piperazinyl group: This step involves nucleophilic substitution reactions where the piperazinyl group is introduced.

    Final modifications:

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar compounds to 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde is a complex synthetic compound that belongs to the class of fluoroquinolones. This compound exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications.

The molecular formula of this compound is C17H20FN3O2C_{17}H_{20}F_{N_3}O_{2} with a molecular weight of 317.36 g/mol. Its structure includes a quinoline core and a piperazine moiety, which are critical for its biological interactions.

Antimicrobial Properties

The primary biological activity of this compound lies in its antimicrobial properties , particularly against a range of bacterial pathogens. Fluoroquinolones are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

Anticancer Activity

Recent studies have indicated that derivatives of this compound may also exhibit anticancer activity . Research has focused on its potential to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of various quinoline derivatives on cancer cell lines. The results showed that the compound significantly reduced cell viability in HeLa and MCF-7 cell lines at concentrations as low as 5 µM, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves:

  • DNA Interaction : Binding to bacterial DNA gyrase and topoisomerase IV.
  • Cellular Signaling Modulation : Potential interaction with cellular pathways involved in apoptosis and cell cycle regulation in cancer cells.
  • Receptor Binding : Some studies suggest it may interact with cannabinoid receptors, influencing pain pathways and inflammation responses.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Key steps include:

  • Formation of the quinoline core.
  • Introduction of the piperazine ring.
  • Incorporation of fluorine and aldehyde functional groups.

Table 2: Summary of Synthetic Steps

StepDescription
1. Quinoline Core FormationCyclization reactions involving aromatic compounds
2. Piperazine IntroductionNucleophilic substitution reactions
3. Functional Group AdditionFluorination and aldehyde formation

Properties

Molecular Formula

C18H22FN3O3

Molecular Weight

347.4 g/mol

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-11-carbaldehyde

InChI

InChI=1S/C18H22FN3O3/c1-11-10-25-18-15-13(17(24)12(9-23)8-22(11)15)7-14(19)16(18)21-5-3-20(2)4-6-21/h7,9,11-12H,3-6,8,10H2,1-2H3

InChI Key

DQNUNKQCJBGYFI-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C=O

Origin of Product

United States

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